molecular formula C19H12Cl2N2O B3036356 1-(3,4-Dichlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 339108-80-4

1-(3,4-Dichlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B3036356
CAS RN: 339108-80-4
M. Wt: 355.2 g/mol
InChI Key: NYPORRUNFOKOEZ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile, or DCBPPC, is an organic compound used in various scientific and laboratory experiments. This compound is a colorless, crystalline solid with a melting point of approximately 140°C and a boiling point of around 400°C. It is a non-toxic, non-flammable, and relatively stable compound. DCBPPC has been used in medicinal, biochemical, and other scientific fields due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Derivative Studies

Researchers have been focusing on the synthesis of new series of pyridine and fused pyridine derivatives, exploring their potential applications. For example, Al-Issa (2012) reported on the synthesis of a new series of pyridine carbonitriles, showcasing the versatility of these compounds in generating a wide array of derivatives through various chemical reactions, which could have implications in multiple fields, including medicinal chemistry and materials science (Al-Issa, 2012).

Optical and Electronic Properties

Another area of interest is the investigation into the structural, optical, and junction characteristics of pyridine derivatives. Zedan, El-Taweel, and El-Menyawy (2020) examined two pyridine derivatives, focusing on their thermal, structural, optical, and diode characteristics. Such studies are crucial for the development of new materials for electronic and photonic applications, indicating that compounds related to 1-(3,4-Dichlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile could have potential uses in these areas (Zedan, El-Taweel, & El-Menyawy, 2020).

Medicinal Chemistry Applications

While avoiding drug use and dosage information, it's worth noting that the chemical scaffold of 1-(3,4-Dichlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile and its derivatives have been explored for potential therapeutic applications. For instance, compounds with similar structures have been evaluated for their inotropic activity, as demonstrated by Sircar et al. (1987), highlighting the potential of these compounds in developing new therapeutic agents (Sircar, Duell, Bristol, Weishaar, & Evans, 1987).

Antimicrobial and Anticancer Properties

The antimicrobial and anticancer properties of pyridine derivatives have also been a subject of research, indicating the potential biomedical applications of these compounds. Elewa et al. (2021) synthesized a series of new pyridines from a related compound and evaluated their antimicrobial and antitumor activities, suggesting the potential utility of these compounds in developing new treatments (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O/c20-16-8-6-13(10-17(16)21)12-23-18(14-4-2-1-3-5-14)9-7-15(11-22)19(23)24/h1-10H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPORRUNFOKOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-Dichlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
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1-(3,4-Dichlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
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1-(3,4-Dichlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
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1-(3,4-Dichlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
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1-(3,4-Dichlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 6
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1-(3,4-Dichlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

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